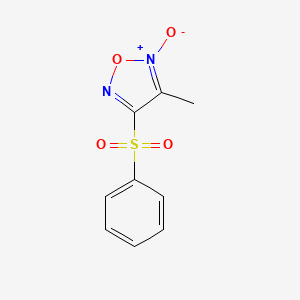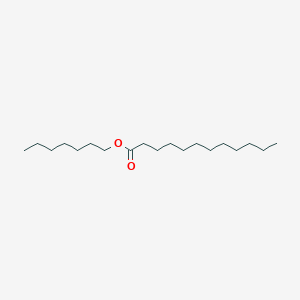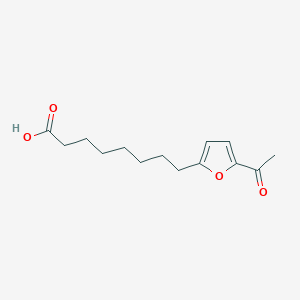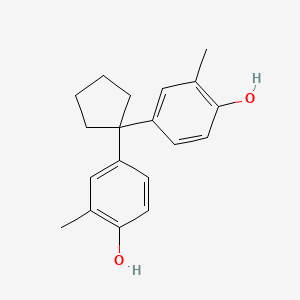
4,4'-Cyclopentane-1,1-diylbis(2-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Cyclopentane-1,1-diylbis(2-methylphenol) is a chemical compound characterized by its unique structure, which includes a cyclopentane ring bonded to two 2-methylphenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Cyclopentane-1,1-diylbis(2-methylphenol) typically involves the reaction of cyclopentanone with 2-methylphenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Cyclopentane-1,1-diylbis(2-methylphenol) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Nitro, bromo, and sulfonated derivatives of the original compound.
Scientific Research Applications
4,4’-Cyclopentane-1,1-diylbis(2-methylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism by which 4,4’-Cyclopentane-1,1-diylbis(2-methylphenol) exerts its effects involves interactions with various molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.
Comparison with Similar Compounds
- 4,4’-Cyclohexane-1,1-diylbis(2-methylphenol)
- 4,4’-Cyclohexylidenebis(2-methylphenol)
- 4,4’-Cyclohexane-1,1-diylbis(2,6-dimethylphenol)
Comparison: 4,4’-Cyclopentane-1,1-diylbis(2-methylphenol) is unique due to its cyclopentane ring, which imparts different steric and electronic properties compared to its cyclohexane analogs. This structural difference can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
50628-59-6 |
|---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-[1-(4-hydroxy-3-methylphenyl)cyclopentyl]-2-methylphenol |
InChI |
InChI=1S/C19H22O2/c1-13-11-15(5-7-17(13)20)19(9-3-4-10-19)16-6-8-18(21)14(2)12-16/h5-8,11-12,20-21H,3-4,9-10H2,1-2H3 |
InChI Key |
OBWVOELZAMJXRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCCC2)C3=CC(=C(C=C3)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



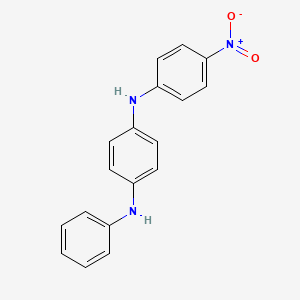
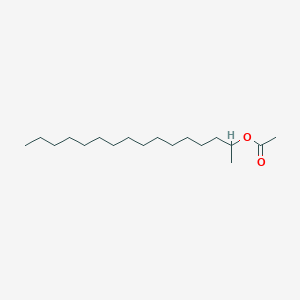



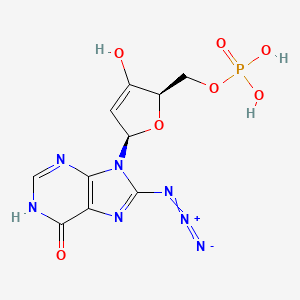
![5,5'-[(E)-Diazenediyl]dipentanenitrile](/img/structure/B14668612.png)
![2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]-](/img/structure/B14668613.png)

